molecular formula C26H41BO3SSi B13710142 8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester

8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester

Cat. No.: B13710142
M. Wt: 472.6 g/mol
InChI Key: DKTJIKKTYAJIJR-UHFFFAOYSA-N
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Description

8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester is a complex organic compound that belongs to the class of boronic acid pinacol esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid group makes this compound a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester typically involves the following steps:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction.

    Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group is attached using a silylation reaction.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester through a boron transesterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various biaryl compounds.

Scientific Research Applications

8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs for cancer therapy.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT).

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The methylthio and triisopropylsilyl groups provide additional stability and reactivity, making the compound a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the naphthalene core and additional functional groups.

    Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the naphthalene core.

    Alkylboronic Acid Pinacol Esters: Have alkyl groups instead of the aromatic naphthalene core.

Uniqueness

8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The presence of the naphthalene core enhances its aromaticity, while the methylthio and triisopropylsilyl groups offer additional synthetic versatility.

Properties

Molecular Formula

C26H41BO3SSi

Molecular Weight

472.6 g/mol

IUPAC Name

[5-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C26H41BO3SSi/c1-17(2)32(18(3)4,19(5)6)28-21-15-20-13-12-14-23(31-11)24(20)22(16-21)27-29-25(7,8)26(9,10)30-27/h12-19H,1-11H3

InChI Key

DKTJIKKTYAJIJR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)SC)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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